1-(3-Fluorophenyl)pyrrole chemical structure and molecular weight
1-(3-Fluorophenyl)pyrrole chemical structure and molecular weight
Architecting N-Arylpyrroles: A Technical Whitepaper on 1-(3-Fluorophenyl)pyrrole
As drug discovery paradigms shift toward highly optimized, low-molecular-weight pharmacophores, the strategic integration of halogens into heteroaromatic scaffolds has become a cornerstone of rational drug design. This technical guide explores the physicochemical properties, structural rationale, and synthetic methodology of 1-(3-Fluorophenyl)pyrrole , an essential building block for researchers and pharmaceutical scientists.
Physicochemical Profiling & Structural Rationale
1-(3-Fluorophenyl)pyrrole is a fluorinated N-arylpyrrole. At its core, it consists of an electron-rich pyrrole ring directly bonded to a meta-fluorinated phenyl ring. This specific arrangement is highly valued in medicinal chemistry for its ability to modulate both the steric and electronic landscape of a drug candidate without significantly inflating its molecular weight.
With a molecular weight of precisely 161.18 g/mol [1], this compound is an ideal "Lead-Oriented Synthesis" (LOS) starting material. It leaves a substantial molecular weight "budget" (well below the Rule of 5 threshold of 500 Da) for downstream functionalization, allowing medicinal chemists to build complex target-binding architectures.
Quantitative Data Summary
To facilitate rapid reference for assay development and synthetic planning, the core physicochemical parameters are summarized below:
| Property | Value |
| Chemical Name | 1-(3-Fluorophenyl)pyrrole |
| Synonyms | 1-(3-fluorophenyl)-1H-pyrrole |
| CAS Registry Number | 53871-27-5 |
| Molecular Formula | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol |
| Boiling Point | 54°C at 0.15 mmHg |
| Refractive Index | 1.578 |
| SMILES String | FC1=CC=CC(=C1)N1C=CC=C1 |
| Standard Commercial Purity | ≥ 98% |
Data corroborated by commercial specifications[1].
Synthetic Methodology: The Clauson-Kaas Protocol
The most robust and scalable method for synthesizing N-substituted pyrroles is the Clauson-Kaas synthesis , a reaction first reported in 1952 and continuously refined for modern green chemistry applications[2]. The reaction involves the condensation of a primary amine (in this case, 3-fluoroaniline) with 2,5-dimethoxytetrahydrofuran (DMTHF) in an acidic medium.
Causality in Experimental Design
As an application scientist, it is critical to understand why specific conditions are chosen rather than blindly following a recipe.
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The Role of Acetic Acid: Glacial acetic acid serves a dual purpose. It acts as the bulk solvent to ensure homogenous mixing, and it provides the necessary acidic protons to catalyze the hydrolysis of DMTHF into the highly reactive succinaldehyde intermediate.
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Thermal Activation: While the initial bimolecular condensation (imine formation) can occur at lower temperatures, the subsequent intramolecular cyclization and dual dehydration steps require thermal energy (reflux conditions) to overcome the activation barrier and drive the equilibrium toward the thermodynamically stable aromatic pyrrole[2].
Workflow of the Clauson-Kaas synthesis for 1-(3-Fluorophenyl)pyrrole.
Step-by-Step Protocol (Self-Validating System)
Objective: Synthesize >98% pure 1-(3-Fluorophenyl)pyrrole with integrated In-Process Controls (IPCs).
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Preparation of the Reaction Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equiv, 10 mmol, 1.11 g) in 15 mL of glacial acetic acid.
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Controlled Reagent Addition: Add DMTHF (1.05 equiv, 10.5 mmol, 1.39 g) dropwise to the stirring solution at room temperature. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of rapid exothermic polymerization of the unmasked succinaldehyde.
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Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 100°C for 2 hours.
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In-Process Control (IPC) & Self-Validation: At t = 90 minutes, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Hexanes:Ethyl Acetate 9:1) and LC-MS.
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Validation Check: The reaction is deemed complete when the UV-active 3-fluoroaniline spot disappears and a new, non-polar spot with an m/z[M+H]⁺ = 162.1 appears. If starting material persists, extend reflux by 30 minutes.
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Quenching and Extraction: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Neutralize cautiously with saturated aqueous sodium bicarbonate (NaHCO₃) until pH ~ 7. Extract with ethyl acetate (3 x 20 mL). Causality: Neutralization prevents acid-catalyzed degradation or polymerization of the electron-rich pyrrole product during concentration.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.
Pharmacological Logic & Drug Development Applications
The incorporation of the 1-(3-Fluorophenyl)pyrrole scaffold into a drug candidate is rarely accidental; it is a calculated structural decision aimed at optimizing Pharmacokinetics (PK) and Target Binding.
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The N-Arylpyrrole Core: The pyrrole ring provides a rigid, planar, electron-rich aromatic system. It acts as a bioisostere for other aromatic or heteroaromatic rings, engaging in robust π-π stacking with aromatic amino acid residues (like Phenylalanine or Tyrosine) within a target protein's binding pocket.
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Meta-Fluorine Substitution: Fluorine is the smallest halogen, providing minimal steric disruption (its Van der Waals radius is only slightly larger than hydrogen) while significantly altering the electronic distribution. The meta-fluoro substitution lowers the pKa of the system, increases lipophilicity (logP) for better membrane permeability, and crucially blocks Cytochrome P450-mediated oxidation at that specific position, thereby extending the metabolic half-life of the drug[2].
Pharmacological logic and structural advantages of the 3-fluoro-N-arylpyrrole scaffold.
Analytical Validation Standards
To ensure the integrity of the synthesized or procured 1-(3-Fluorophenyl)pyrrole, rigorous analytical validation is required before downstream deployment in biological assays:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic pyrrole protons. The α-protons (adjacent to the nitrogen) typically appear as a multiplet around δ 7.0-7.1 ppm, while the β-protons appear around δ 6.3-6.4 ppm. The fluorinated phenyl ring will present a complex multiplet between δ 7.0-7.4 ppm due to ¹H-¹⁹F coupling.
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¹⁹F NMR (CDCl₃, 376 MHz): A distinct singlet (often split into a multiplet due to proton coupling) around δ -111 to -113 ppm confirms the presence of the meta-fluorine atom.
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LC-MS (ESI+): A sharp peak with an m/z of 162.1 ([M+H]⁺) confirms the molecular weight of 161.18 g/mol [1].
References
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Thermo Fisher Scientific. "1-(3-Fluorophenyl)pyrrole, 98% Specifications and Identifiers." Fisher Scientific. URL:[Link]
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Kumar, et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023, 19, 928–955. URL:[Link]
